6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound features a quinazoline core, which is characterized by a bromine atom at the 6th position and a 4-chlorophenyl group at the 3rd position. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology due to its potential biological activities .
The compound is classified under the category of quinazolinones, which are known for their diverse biological activities. The specific chemical formula for 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is C₁₄H₈BrClN₂O₂, with a CAS number of 23965-02-8. It is also cataloged in various chemical databases such as PubChem and Sigma-Aldrich .
The synthesis of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves several steps:
This multi-step synthetic route allows for the formation of the desired compound while utilizing readily available starting materials.
The molecular structure of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione can be represented using its InChI notation: InChI=1S/C14H8BrClN2O2/c15-10-5-11(16)12(20)14(21)13(10)9-3-1-7(17)2-4-8(9)6-18/h1-6H,(H,20,21)
. The presence of both bromine and chlorine atoms contributes to its unique reactivity and biological activity.
The chemical behavior of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione includes various reactions typical for quinazolinone derivatives:
The mechanism of action for compounds like 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves:
This mechanism highlights the potential therapeutic applications of this compound in treating various conditions.
Key physical and chemical properties of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione include:
These properties influence its application in laboratory settings and potential formulations for therapeutic use .
The scientific applications of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione are extensive:
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.:
CAS No.:
CAS No.: 1824353-95-8